molecular formula C21H25N7O2 B4773501 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4773501
M. Wt: 407.5 g/mol
InChI Key: MKESCRVZMANPAZ-UHFFFAOYSA-N
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Description

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a phenylpiperazine moiety attached to an imidazopurine core

Preparation Methods

The synthesis of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the imidazopurine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the phenylpiperazine moiety: This step involves the reaction of the imidazopurine intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).

    Final modifications: Additional steps may be required to introduce the dimethyl groups and complete the synthesis.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenylpiperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a ligand for biological targets, making it useful in the study of receptor-ligand interactions.

    Medicine: The compound has been investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the imidazopurine core with the phenylpiperazine moiety, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

4,7-dimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-14-28-17-18(24(2)21(30)23-19(17)29)22-20(28)27(15)13-10-25-8-11-26(12-9-25)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKESCRVZMANPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
Reactant of Route 3
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
Reactant of Route 5
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
Reactant of Route 6
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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